An In-depth Technical Guide to 2-bromothieno[2,3-c]furan-6(4H)-one: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 2-bromothieno[2,3-c]furan-6(4H)-one: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among the myriad of heterocyclic systems, fused ring structures containing thiophene and furan have garnered significant attention due to their diverse biological activities. One such scaffold of emerging importance is the thieno[2,3-c]furan-6(4H)-one core. This guide provides a comprehensive technical overview of a key derivative, 2-bromothieno[2,3-c]furan-6(4H)-one, a versatile intermediate poised for a significant role in the synthesis of innovative drug candidates. Its unique electronic properties and functional group handles make it a valuable building block for creating libraries of compounds with potential therapeutic applications, particularly in oncology and immunology.
Chemical Structure and Nomenclature
2-bromothieno[2,3-c]furan-6(4H)-one is a bicyclic heterocyclic compound. The core structure consists of a thiophene ring fused to a furanone ring. The bromine atom at the 2-position of the thiophene ring is a key feature, providing a reactive site for further chemical modifications.
Systematic IUPAC Name: 2-bromothieno[2,3-c]furan-6(4H)-one
CAS Number: 1374574-30-7[1]
Molecular Formula: C₆H₃BrO₂S
Molecular Weight: 219.06 g/mol
Canonical SMILES: C1=C(Br)SC2=C1COC2=O
The chemical structure is depicted below:
Caption: 2D Chemical Structure of 2-bromothieno[2,3-c]furan-6(4H)-one.
Physical and Chemical Properties
While specific experimental data for 2-bromothieno[2,3-c]furan-6(4H)-one is not extensively reported in publicly available literature, its properties can be inferred from the parent thieno[2,3-c]furan scaffold and related brominated heterocyclic compounds. The compound is commercially available, and analytical data such as NMR, HPLC, and LC-MS are often available from suppliers upon request[1].
| Property | Predicted Value/Information | Source |
| Appearance | White to off-white solid | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General knowledge of similar compounds |
| Stability | Stable under normal laboratory conditions. May be sensitive to strong bases and nucleophiles. | General knowledge of similar compounds |
Note: The physical properties listed are predicted based on the chemical structure and data for similar compounds. Experimental verification is recommended.
Synthesis and Reactivity
A potential synthetic pathway could involve the construction of the thieno[2,3-c]furan-6(4H)-one scaffold followed by electrophilic bromination. The synthesis of related thieno[3,2-b]furan derivatives has been achieved through copper-catalyzed intramolecular C-O bond formation[2]. A similar strategy could be envisioned for the thieno[2,3-c]furan isomer.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 2-bromothieno[2,3-c]furan-6(4H)-one.
Step-by-Step Methodological Considerations:
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Formation of the Thieno[2,3-c]furan-4,6-dione Core: A plausible starting material would be a suitably substituted thiophene derivative. For instance, cyclization of a thiophene compound bearing carboxylic acid and acetic acid moieties at adjacent positions could yield the dione intermediate.
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Selective Reduction: The dione intermediate would then require selective reduction of one of the carbonyl groups to afford the thieno[2,3-c]furan-6(4H)-one scaffold. This could potentially be achieved using a mild reducing agent that selectively targets one of the carbonyls.
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Electrophilic Bromination: The final step would involve the regioselective bromination of the thiophene ring. The thiophene ring is generally susceptible to electrophilic substitution, and the 2-position is often the most reactive site. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride or acetic acid) are commonly employed for the bromination of thiophene and its derivatives. Theoretical studies on the bromination of the isomeric thieno[3,2-b]benzofuran have shown that the reaction proceeds with high regioselectivity at the C(2) position of the thiophene ring[3][4]. A similar outcome would be expected for thieno[2,3-c]furan-6(4H)-one.
Reactivity:
The key reactive sites of 2-bromothieno[2,3-c]furan-6(4H)-one are the bromine-substituted carbon on the thiophene ring and the lactone functionality.
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Cross-Coupling Reactions: The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 2-position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
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Nucleophilic Acyl Substitution: The lactone ring can be opened by nucleophiles, providing a route to further functionalized thiophene derivatives.
Relevance in Drug Discovery and Development
The thieno[2,3-c]furan scaffold is a key building block for the synthesis of more complex heterocyclic systems with proven biological activity. Notably, the related thieno[2,3-c]furan-4,6-dione is a crucial intermediate in the preparation of thieno[2,3-d]pyrimidine derivatives[5]. This class of compounds has demonstrated significant potential in medicinal chemistry.
Key Therapeutic Areas:
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Oncology: Thieno[2,3-d]pyrimidine derivatives have been investigated as potent anticancer agents. They have been shown to act as inhibitors of various protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer. For example, derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been identified as a new class of ROCK inhibitors, which are targets in cancer therapy[6].
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Inflammation and Immunology: The thieno[2,3-c]pyrazole scaffold, which shares structural similarities, has been explored for its anti-inflammatory and antioxidant properties[6][7]. This suggests that the thieno[2,3-c]furan core could also be a valuable template for the design of novel anti-inflammatory agents.
The 2-bromo substituent on the thieno[2,3-c]furan-6(4H)-one core provides a strategic handle for medicinal chemists to systematically modify the molecule and explore its chemical space. This is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Caption: Role of 2-bromothieno[2,3-c]furan-6(4H)-one in Drug Discovery.
Experimental Protocols
While a specific protocol for the synthesis of 2-bromothieno[2,3-c]furan-6(4H)-one is not available, a general procedure for the bromination of a similar heterocyclic system is provided below for illustrative purposes. This is a hypothetical protocol and would require optimization for the specific substrate.
Hypothetical Protocol for the Bromination of Thieno[2,3-c]furan-6(4H)-one:
-
Materials:
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Thieno[2,3-c]furan-6(4H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetic acid (solvent)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a solution of thieno[2,3-c]furan-6(4H)-one in glacial acetic acid in a round-bottom flask, add N-bromosuccinimide in one portion.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, pour the mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-bromothieno[2,3-c]furan-6(4H)-one.
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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Conclusion
2-bromothieno[2,3-c]furan-6(4H)-one represents a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its versatile reactivity, particularly at the C-Br bond, allows for the generation of diverse molecular libraries essential for modern drug discovery programs. The thieno[2,3-c]furan core is a key component of scaffolds that have shown promise as kinase inhibitors and anticancer agents. As research in this area continues, the demand for versatile intermediates like 2-bromothieno[2,3-c]furan-6(4H)-one is expected to grow, solidifying its role as a valuable tool for medicinal chemists and drug development professionals.
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